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Compound of Interest

Compound Name:
1-Bromo-2-chloro-4-fluoro-5-

nitrobenzene

Cat. No.: B170350 Get Quote

CAS Number: 111010-08-3

For inquiries and sourcing, please refer to the CAS number.

Introduction
1-Bromo-2-chloro-4-fluoro-5-nitrobenzene is a highly functionalized aromatic compound of

significant interest to researchers in organic synthesis, medicinal chemistry, and agrochemical

development. Its polysubstituted benzene ring, featuring a strategic arrangement of electron-

withdrawing groups and halogens, makes it a versatile synthetic building block. The presence

of bromine, chlorine, and fluorine atoms allows for selective, sequential chemical modifications,

such as cross-coupling and nucleophilic aromatic substitution reactions. The nitro group further

activates the ring for such substitutions and can be readily converted to an amino group,

opening up a wide array of synthetic possibilities.

This technical guide provides a comprehensive overview of the chemical and physical

properties, synthesis, key reactions, and applications of 1-Bromo-2-chloro-4-fluoro-5-
nitrobenzene, with a particular focus on its role as a precursor in the development of novel

herbicides.
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The following tables summarize the key quantitative data for 1-Bromo-2-chloro-4-fluoro-5-
nitrobenzene.

Table 1: Chemical Identifiers and Physical Properties

Property Value Reference(s)

CAS Number 111010-08-3 [1]

Molecular Formula C₆H₂BrClFNO₂ [1]

Molecular Weight 254.44 g/mol [1]

Physical Form Solid

Melting Point 65-65.5 °C

Boiling Point 290.0 ± 35.0 °C at 760 mmHg

InChI Key
YVDJBLFLBBBGMD-

UHFFFAOYSA-N
[1]

Table 2: Safety and Hazard Information

Hazard Statement Code Description Reference(s)

Harmful if swallowed H302 [2]

Harmful in contact

with skin
H312 [2]

Causes skin irritation H315 [2]

Causes serious eye

irritation
H319 [2]

Harmful if inhaled H332 [2]

Users should consult the full Safety Data Sheet (SDS) before handling this compound and

employ appropriate personal protective equipment (PPE), including gloves, lab coat, and eye

protection. Work should be conducted in a well-ventilated fume hood.
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Spectral Data
Experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 1-Bromo-2-chloro-
4-fluoro-5-nitrobenzene (CAS 111010-08-3) is not readily available in public spectral

databases. Researchers are advised to acquire their own analytical data for this specific isomer

upon synthesis or purchase to confirm its identity and purity. For reference, spectral data for

other isomers are available and can provide an indication of expected peak regions.

Synthesis and Experimental Protocols
The synthesis of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene can be envisioned as a two-step

process: the synthesis of the precursor 1-bromo-2-chloro-4-fluorobenzene, followed by its

nitration.

Experimental Protocol 1: Synthesis of 1-Bromo-2-
chloro-4-fluorobenzene (Precursor)
This protocol is based on a Sandmeyer-type reaction, starting from 2-chloro-4-fluoroaniline.

Reaction Scheme:

Materials:

2-chloro-4-fluoroaniline

Concentrated sulfuric acid (H₂SO₄)

Sodium nitrite (NaNO₂)

48% Hydrobromic acid (HBr)

Cuprous bromide (CuBr)

Sulfamic acid

Diethyl ether

Water
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Ice

Procedure:

In a flask, dissolve 2-chloro-4-fluoroaniline (1.0 eq) in a mixture of concentrated sulfuric acid

and water, while cooling in an ice bath.

Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature

between -5 °C and 0 °C.

Stir the mixture at this temperature for 20-30 minutes to ensure complete diazotization.

To quench any excess nitrous acid, add sulfamic acid portion-wise until a potassium iodide-

starch paper test is negative.

In a separate reaction vessel, prepare a solution of cuprous bromide (1.2 eq) in 48%

hydrobromic acid.

Slowly add the cold diazonium salt solution to the cuprous bromide solution. Vigorous

nitrogen evolution will be observed.

Stir the reaction mixture at 30-40 °C for 30 minutes after the addition is complete.

Cool the mixture and extract the product with diethyl ether.

Wash the organic layer with water, followed by a brine solution.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

The crude product can be purified by vacuum distillation to yield 1-bromo-2-chloro-4-

fluorobenzene.

Experimental Protocol 2: Nitration of 1-Bromo-2-chloro-
4-fluorobenzene
This is a representative protocol for the nitration of the precursor to yield the final product.
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Reaction Scheme:

Materials:

1-bromo-2-chloro-4-fluorobenzene (from Protocol 1)

Concentrated sulfuric acid (98%)

Potassium nitrate (KNO₃) or Fuming nitric acid (HNO₃)

Ice water

Ethyl acetate

Anhydrous sodium sulfate

Silica gel for column chromatography

Hexane and Ethyl acetate (for elution)

Procedure:

In a three-necked flask equipped with a stirrer and a thermometer, add concentrated sulfuric

acid.

Cool the sulfuric acid to 0-5 °C in an ice bath.

Slowly add 1-bromo-2-chloro-4-fluorobenzene (1.0 eq) to the cold sulfuric acid, ensuring the

temperature does not rise significantly.

Once the substrate is dissolved, add potassium nitrate (1.1 eq) portion-wise, maintaining the

temperature at 0-5 °C.

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours,

monitoring the progress by TLC.

Upon completion, carefully pour the reaction mixture into a beaker containing a large amount

of crushed ice.
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Extract the product with ethyl acetate.

Combine the organic layers and wash with water, followed by saturated sodium bicarbonate

solution, and finally brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl

acetate gradient to obtain pure 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene.

Chemical Reactivity and Applications
1-Bromo-2-chloro-4-fluoro-5-nitrobenzene is a versatile intermediate due to the multiple

reactive sites on the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring, due to the presence of the nitro group and

three halogens, makes it highly susceptible to nucleophilic attack. The fluorine atom, being the

most electronegative, is often the most labile leaving group in SNAr reactions. However, the

relative reactivity can be influenced by the position and the nucleophile used. This reactivity

allows for the introduction of various functional groups, such as amines, alkoxides, and

thiolates, which is a key strategy in building complex molecules for drug discovery and

materials science.

Reduction of the Nitro Group
The nitro group can be readily reduced to a primary amine (aniline derivative) using various

reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g.,

Sn/HCl, Fe/HCl). This transformation is fundamental as it introduces a versatile amino group

that can be further functionalized through acylation, alkylation, or diazotization to introduce

other functionalities.

Application in Agrochemicals: Herbicidal Activity
1-Bromo-2-chloro-4-fluoro-5-nitrobenzene and related compounds have been identified as

potent herbicides. Their mechanism of action involves the inhibition of the light-dependent
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protochlorophyllide oxidoreductase (LPOR) enzyme.

Mechanism of LPOR Inhibition: LPOR is a critical enzyme in the chlorophyll biosynthesis

pathway in plants. It catalyzes the light-dependent reduction of protochlorophyllide to

chlorophyllide, a key step in the formation of chlorophyll. By inhibiting LPOR, 1-Bromo-2-
chloro-4-fluoro-5-nitrobenzene blocks chlorophyll production, leading to albinism and

ultimately the death of the weed, particularly in emerging seedlings. This targeted mode of

action makes LPOR an attractive target for the development of new herbicides.[3][4][5]

Visualizations
Synthetic Pathway
The logical workflow for the synthesis of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene is

depicted below.
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Step 1: Precursor Synthesis

Step 2: Nitration

2-Chloro-4-fluoroaniline

Diazotization
(NaNO₂, H₂SO₄, 0°C)

Sandmeyer Reaction
(CuBr, HBr)

1-Bromo-2-chloro-4-fluorobenzene

Nitration
(KNO₃, H₂SO₄)

1-Bromo-2-chloro-4-fluoro-5-nitrobenzene

Click to download full resolution via product page

Caption: Synthetic workflow for 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene.

Herbicidal Mechanism of Action
The following diagram illustrates the inhibition of the chlorophyll biosynthesis pathway by 1-
Bromo-2-chloro-4-fluoro-5-nitrobenzene.
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Chlorophyll Biosynthesis Pathway

Glutamate 5-Aminolevulinate
(ALA)

Multiple Steps
Protochlorophyllide
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ChlorophyllideNADPH, Light Chlorophyll

LPOR Enzyme1-Bromo-2-chloro-4-fluoro-
5-nitrobenzene

 Inhibition

Click to download full resolution via product page

Caption: Inhibition of LPOR in the chlorophyll biosynthesis pathway.

Conclusion
1-Bromo-2-chloro-4-fluoro-5-nitrobenzene is a valuable and highly reactive chemical

intermediate. Its utility as a building block in the synthesis of complex organic molecules,

particularly in the agrochemical field as a potent LPOR inhibitor, underscores its importance.

The synthetic routes and reaction pathways detailed in this guide provide a foundation for

researchers to explore its potential in various applications, from developing new crop protection

agents to synthesizing novel pharmaceutical candidates. Due to the limited availability of public

spectral data, thorough analytical characterization is essential for any research involving this

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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